CB2 receptor antagonist 3

Cannabinoid receptor pharmacology Binding affinity Radioligand displacement

Choose CB2 receptor antagonist 3 (compound (S)-1) for its reversible, moderate-affinity binding (Kd=39 nM) that enables clean washout controls in acute pharmacological challenge experiments—a key advantage over subnanomolar binders like SR144528. Its well-defined naphthyridine scaffold supports medicinal chemistry and probe development, while its validated up-regulation of anti-inflammatory cytokines makes it ideal for immune cell assays. This cost-effective in vitro/ex vivo tool ensures CB2-dependent effects are interpreted without CB1 confounding.

Molecular Formula C33H46N4O2
Molecular Weight 530.7 g/mol
Cat. No. B12374044
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameCB2 receptor antagonist 3
Molecular FormulaC33H46N4O2
Molecular Weight530.7 g/mol
Structural Identifiers
SMILESCC1(C2CC1C(=CC2C3=C(C=C(C=C3OC)C(C)(C)C(CCCCCN=[N+]=[N-])C4=CC=CC=C4)OC)CN)C
InChIInChI=1S/C33H46N4O2/c1-32(2,26(22-13-9-7-10-14-22)15-11-8-12-16-36-37-35)24-18-29(38-5)31(30(19-24)39-6)25-17-23(21-34)27-20-28(25)33(27,3)4/h7,9-10,13-14,17-19,25-28H,8,11-12,15-16,20-21,34H2,1-6H3/t25-,26-,27+,28-/m0/s1
InChIKeyJPZUDQJWZQLWGR-BPXGVECKSA-N
Commercial & Availability
Standard Pack Sizes5 mg / 10 mg / 25 mg / 50 mg / 500 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Structure & Identifiers


Interactive Chemical Structure Model





CB2 Receptor Antagonist 3: Selective Cannabinoid CB2 Inverse Agonist for Inflammatory and Immunomodulatory Research


CB2 receptor antagonist 3 (also designated compound (S)-1) is a synthetic inverse agonist of the cannabinoid type 2 receptor (CB2R) with a binding affinity (Kd) of 39 nM . This compound selectively targets peripheral CB2 receptors while demonstrating specific selectivity over the psychoactive CB1 receptor [1]. As a naphthyridine derivative , CB2 receptor antagonist 3 serves as a chemical tool for synthesizing diverse CB2R probes and investigating CB2-mediated inflammatory and immune signaling pathways [2].

Why CB2 Receptor Antagonist 3 Cannot Be Substituted with SR144528 or AM630 Without Experimental Validation


CB2 receptor antagonists exhibit substantial variability in binding affinity, selectivity ratios, and functional efficacy that preclude simple substitution without risk of altering experimental outcomes. While SR144528 demonstrates subnanomolar CB2 affinity (Ki = 0.6 nM) [1] and AM630 shows comparable affinity (Ki = 31.2 nM) [2] to CB2 receptor antagonist 3 (Kd = 39 nM), these compounds differ markedly in their inverse agonist efficacy , CB1 selectivity margins [1][2], and off-target receptor interactions [3]. Even within the same nominal affinity range, differences in ligand-receptor residence time and allosteric modulation can produce divergent pharmacological profiles that confound interpretation of CB2-dependent versus CB2-independent effects. The following quantitative evidence establishes the specific parameters that differentiate CB2 receptor antagonist 3 from its closest chemical and pharmacological analogs.

Quantitative Differentiation of CB2 Receptor Antagonist 3 from Benchmark CB2 Antagonists SR144528, AM630, and JTE907


Binding Affinity Comparison: CB2 Receptor Antagonist 3 vs. SR144528 and AM630

CB2 receptor antagonist 3 exhibits a Kd of 39 nM for human CB2R . This affinity is 65-fold weaker than SR144528 (Ki = 0.6 nM) [1], yet comparable to AM630 (Ki = 31.2 nM) [2]. The intermediate affinity of CB2 receptor antagonist 3 positions it as a moderate-potency tool compound that avoids the potential receptor saturation and prolonged washout associated with subnanomolar binders like SR144528.

Cannabinoid receptor pharmacology Binding affinity Radioligand displacement

CB1 Selectivity Profile: CB2 Receptor Antagonist 3 Demonstrates Specific Selectivity Comparable to AM630

CB2 receptor antagonist 3 demonstrates specific selectivity for CB2R over CB1R [1]. While a quantitative selectivity ratio is not explicitly reported in available sources, the compound is consistently described as exhibiting 'specific selectivity' for CB1R. For reference, AM630 displays 165-fold selectivity for CB2 over CB1 (Ki_CB2 = 31.2 nM) [2], while SR144528 demonstrates approximately 700-fold selectivity (Ki_CB1 = 400 nM, Ki_CB2 = 0.6 nM) [3]. The selectivity window of CB2 receptor antagonist 3 enables CB2-specific mechanistic studies without confounding CB1-mediated psychoactive effects.

Receptor subtype selectivity CB1/CB2 discrimination Off-target profiling

Inverse Agonist Functional Classification: CB2 Receptor Antagonist 3 vs. Partial Inverse Agonist AM630

CB2 receptor antagonist 3 is characterized as an inverse agonist of CB2R . The inverse agonist functional classification distinguishes it from neutral antagonists and may differ in efficacy from other inverse agonists. AM630, despite comparable binding affinity (Ki = 31.2 nM), exhibits lower inverse agonist efficacy than SR144528, as demonstrated by reduced suppression of constitutive hCB2 receptor activity upon pre-incubation . The specific inverse agonist efficacy of CB2 receptor antagonist 3 relative to AM630 and SR144528 remains to be quantified, representing a key differentiation parameter for functional studies.

Inverse agonism Constitutive receptor activity Functional efficacy

Chemical Tool Utility: CB2 Receptor Antagonist 3 as a CB2R Probe Synthesis Scaffold

CB2 receptor antagonist 3 is specifically noted for its utility as a tool to synthesize a variety of CB2R probes . This distinguishes it from benchmark CB2 antagonists such as SR144528 and AM630, which are primarily employed as standalone pharmacological tools rather than synthetic intermediates. The compound's naphthyridine core provides a versatile scaffold for structural diversification and probe development. Molecular weight (530.74 Da) and formula (C33H46N4O2) are well-characterized .

Chemical probe synthesis Tool compound Naphthyridine scaffold

In Vivo Application Differentiation: CB2 Receptor Antagonist 3 Requires Distinct Validation Compared to SR144528

SR144528 has well-characterized in vivo pharmacology, including oral efficacy (ED50 = 0.35 mg/kg for ex vivo [3H]-CP 55,940 displacement from mouse spleen membranes) and absence of brain CB1 interaction after oral administration [1]. In contrast, the in vivo pharmacokinetic and pharmacodynamic profile of CB2 receptor antagonist 3 has not been reported in available sources. This gap in characterization represents a critical differentiation point: studies requiring an in vivo-validated CB2 antagonist should utilize SR144528 or AM630 (both with documented in vivo activity [2]), whereas CB2 receptor antagonist 3 is currently best suited for in vitro and ex vivo applications.

In vivo pharmacology Oral bioavailability Ex vivo binding

Optimal Research Applications for CB2 Receptor Antagonist 3 Based on Quantitative Differentiation


In Vitro CB2R Mechanistic Studies Requiring Reversible Pharmacology

CB2 receptor antagonist 3, with its moderate CB2 affinity (Kd = 39 nM) , is well-suited for in vitro mechanistic studies where reversible receptor binding and washout are desired. Unlike the subnanomolar binder SR144528 (Ki = 0.6 nM) [1], which may exhibit prolonged receptor occupancy due to slow dissociation kinetics, CB2 receptor antagonist 3 enables cleaner experimental reversibility. This property is particularly valuable for acute pharmacological challenge experiments, washout controls, and studies assessing the temporal dynamics of CB2 signaling . The compound's specific CB1 selectivity [2] further ensures that observed effects are attributable to CB2R modulation without CB1 confounding.

CB2R Chemical Probe Development and Structure-Activity Relationship (SAR) Campaigns

CB2 receptor antagonist 3 is explicitly indicated as a synthetic tool for generating diverse CB2R probes . Researchers engaged in medicinal chemistry optimization or SAR studies can utilize this naphthyridine-based scaffold as a starting point for structural diversification. The well-defined molecular formula (C33H46N4O2, MW 530.74 Da) and documented synthetic accessibility support its use as a core template for exploring novel CB2R ligand chemotypes. This application differentiates CB2 receptor antagonist 3 from mature pharmacological tools like SR144528 and AM630, which are not typically employed as synthetic intermediates.

Cytokine Modulation Studies in Immune Cell Models

CB2 receptor antagonist 3 has been documented to effectively up-regulate anti-inflammatory cytokine expression and down-regulate pro-inflammatory cytokine expression [3]. This functional property supports its application in in vitro immune cell assays investigating CB2-mediated immunomodulation. The compound can be employed in combination with CB2R activator CB65 (HY-110047) [2] to dissect CB2R-dependent versus CB2R-independent pathways in cytokine regulation. Researchers should note that in vivo validation of these cytokine-modulating effects has not been reported, limiting current applications to ex vivo and in vitro immune pharmacology [3].

Ex Vivo Target Engagement Validation in Tissue Preparations

While in vivo PK/PD data are lacking for CB2 receptor antagonist 3, the compound is suitable for ex vivo target engagement studies in isolated tissue preparations where systemic pharmacokinetic considerations are minimized. Researchers can use CB2 receptor antagonist 3 to validate CB2R involvement in ex vivo assays (e.g., isolated organ baths, tissue slice preparations) and then transition to SR144528 for confirmatory in vivo studies, given the latter's established oral bioavailability and ex vivo spleen binding (ED50 = 0.35 mg/kg) [1]. This tiered approach maximizes the value of CB2 receptor antagonist 3 as a cost-effective in vitro/ex vivo screening tool while reserving in vivo-validated compounds for definitive animal studies.

Technical Documentation Hub

Structured technical reading across foundational, methodological, troubleshooting, and validation/comparative pathways. Use the hub when you need more detail before procurement.

49 linked technical documents
Explore Hub


Quote Request

Request a Quote for CB2 receptor antagonist 3

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.